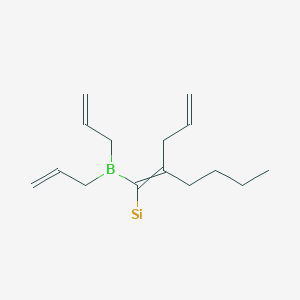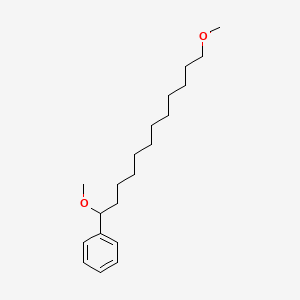
(1,12-Dimethoxydodecyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,12-Dimethoxydodecyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,12-dimethoxydodecyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,12-Dimethoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,12-dimethoxydodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often using more efficient and scalable catalysts such as zeolites. The use of mesoporous Beta zeolites has been shown to enhance the catalytic activity and stability, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
(1,12-Dimethoxydodecyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration can introduce nitro groups onto the benzene ring.
科学研究应用
(1,12-Dimethoxydodecyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and lubricants.
作用机制
The mechanism of action of (1,12-Dimethoxydodecyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the 1,12-dimethoxydodecyl group can influence the reactivity and orientation of these reactions .
相似化合物的比较
Similar Compounds
Dodecylbenzene: Similar in structure but lacks the methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the long alkyl chain.
Dodecanol: Contains a long alkyl chain but lacks the aromatic ring.
Uniqueness
(1,12-Dimethoxydodecyl)benzene is unique due to the presence of both a long alkyl chain and methoxy groups, which confer distinct physical and chemical properties. This combination makes it useful in applications requiring amphiphilic molecules .
属性
CAS 编号 |
920753-82-8 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
1,12-dimethoxydodecylbenzene |
InChI |
InChI=1S/C20H34O2/c1-21-18-14-9-7-5-3-4-6-8-13-17-20(22-2)19-15-11-10-12-16-19/h10-12,15-16,20H,3-9,13-14,17-18H2,1-2H3 |
InChI 键 |
PKYVXSPVBCFAPX-UHFFFAOYSA-N |
规范 SMILES |
COCCCCCCCCCCCC(C1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


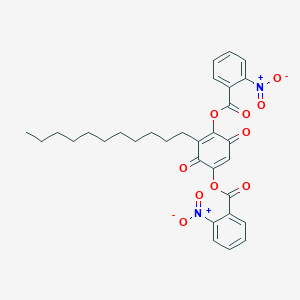
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
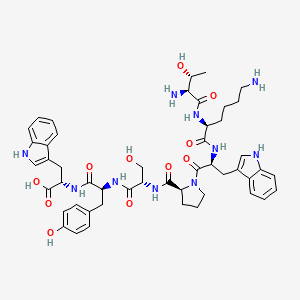
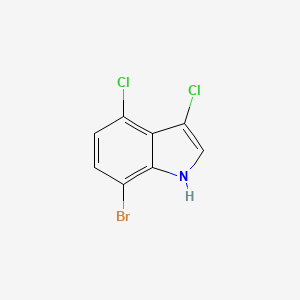

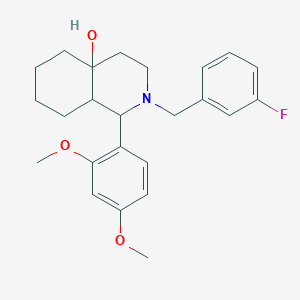
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
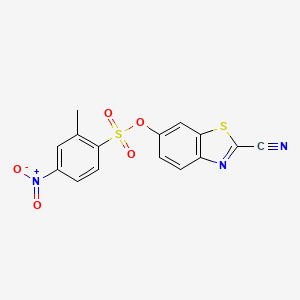
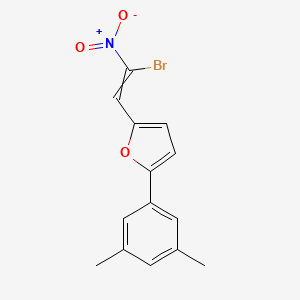
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
